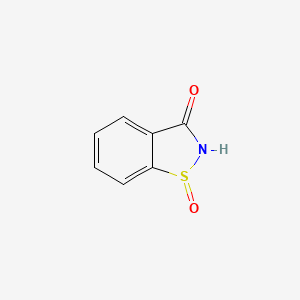

1,2-benzisothiazol-3(2H)-one 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-oxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S/c9-7-5-3-1-2-4-6(5)11(10)8-7/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXVFRCOTFIJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NS2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420555 | |

| Record name | 1,2-benzisothiazol-3(2H)-one 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14599-38-3 | |

| Record name | 1,2-benzisothiazol-3(2H)-one 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of 1,2-Benzisothiazol-3(2H)-one 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1,2-benzisothiazol-3(2H)-one 1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its synthesis, physicochemical characteristics, and spectral properties. Detailed experimental protocols and visual diagrams of synthetic pathways are included to facilitate further research and application of this compound.

Chemical Identity and Structure

This compound is a derivative of benzisothiazolinone, characterized by the presence of a sulfoxide group at the 1-position. This modification significantly influences the electronic properties and reactivity of the core benzisothiazole scaffold.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| CAS Number | 14599-38-3 | [1] |

| Molecular Formula | C₇H₅NO₂S | [1] |

| Molecular Weight | 167.19 g/mol | [1] |

| IUPAC Name | 1-oxo-1,2-benzothiazol-3-one | [1] |

| Synonyms | 1,2-benzisothiazol-3(2H)-one, 1-oxide | [1] |

The foundational structure of 1,2-benzisothiazol-3(2H)-one consists of a benzene ring fused to a five-membered isothiazole ring.[2] The introduction of an oxygen atom at the sulfur atom to form the 1-oxide derivative alters the geometry and electron distribution of the heterocyclic ring.

Synthesis

The primary route for the synthesis of this compound is the selective oxidation of the parent compound, 1,2-benzisothiazol-3(2H)-one. Care must be taken to avoid over-oxidation to the corresponding 1,1-dioxide (saccharin).

Selective Oxidation using Selectfluor

A modern and efficient method for the selective oxidation of benzisothiazolones utilizes Selectfluor as the oxidizing agent in an aqueous medium. This approach is noted for its high yields and excellent tolerance of various functional groups.[3][4][5]

Experimental Protocol: Synthesis of this compound via Selective Oxidation [4]

-

Materials: 1,2-benzisothiazol-3(2H)-one, Selectfluor, Dimethylformamide (DMF), Water, Ethyl acetate, Sodium sulfate (Na₂SO₄), Brine.

-

Procedure:

-

To a 25 mL tube, add 1,2-benzisothiazol-3(2H)-one (0.2 mmol), Selectfluor (0.2 mmol), DMF (0.2 mL), and H₂O (1.8 mL).

-

Stir the reaction mixture vigorously at room temperature for 1 hour.

-

Upon completion of the reaction, add ethyl acetate (5 mL).

-

Wash the organic phase with H₂O (2 x 5 mL) and then with brine (5 mL).

-

Dry the organic phase over Na₂SO₄ and filter.

-

Concentrate the filtrate under reduced pressure to yield the product.

-

This method provides a green and facile route to the desired 1-oxide without the need for column chromatography for purification.[3][4][5]

DOT Script for Synthesis Pathway

Caption: Synthetic pathway for this compound.

Physicochemical Properties

While extensive experimental data for the unsubstituted this compound is limited in publicly available literature, the properties of the parent compound provide a baseline for expected characteristics. The introduction of the polar sulfoxide group is anticipated to increase solubility in polar solvents and elevate the melting point compared to the parent compound.

Table 2: Physicochemical Properties of 1,2-benzisothiazol-3(2H)-one (Parent Compound)

| Property | Value | Source |

| Melting Point | 154-158 °C | [6] |

| Solubility | Soluble in dichloromethane, dimethyl sulfoxide, methanol. | [6] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic protons are expected to appear as a complex series of multiplets in the downfield region of the spectrum. For example, in 2-propylbenzo[d]isothiazol-3(2H)-one-1-oxide, the aromatic protons are observed in the ranges of 8.01-7.98 ppm, 7.92-7.89 ppm, and 7.83-7.73 ppm.[2]

-

¹³C NMR: The spectrum will provide key information about the carbon framework of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl group (C=O) and the sulfoxide group (S=O).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound, confirming its identity.

DOT Script for Experimental Workflow

Caption: General experimental workflow for synthesis and characterization.

Biological Activity

While the parent compound, 1,2-benzisothiazol-3(2H)-one, is a well-known biocide with broad antimicrobial activity, the specific biological profile of the 1-oxide derivative is less characterized.[6] However, oxidative derivatives of benzisothiazolones have garnered attention for their potential biological properties, including antifungal, anxiolytic, and psychotropic activities.[4] Further research is warranted to fully elucidate the pharmacological and toxicological profile of this compound.

Conclusion

This compound represents an intriguing scaffold for further investigation in drug discovery and materials science. The development of efficient and selective synthetic methods, such as the use of Selectfluor, opens avenues for the synthesis and evaluation of a wider range of derivatives. This technical guide provides a foundational understanding of its chemical properties, which is essential for guiding future research endeavors. Further studies are required to fully characterize its physicochemical properties and to explore its potential biological activities.

References

- 1. This compound | C7H5NO2S | CID 5497096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 14599-38-3 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Oxidation of Benzo[ d]isothiazol-3(2 H)-Ones Enabled by Selectfluor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2-Benzisothiazol-3(2H)-one | 2634-33-5 [chemicalbook.com]

Elucidating the Structure of 1,2-Benzisothiazol-3(2H)-one 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 1,2-benzisothiazol-3(2H)-one 1-oxide. The document details the key spectroscopic and analytical techniques employed in characterizing this heterocyclic compound, presenting available data in a structured format and outlining detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of benzisothiazole derivatives.

Introduction to this compound

This compound is a sulfur-containing heterocyclic compound built upon the 1,2-benzisothiazol-3(2H)-one core structure. This core consists of a benzene ring fused to a five-membered isothiazole ring.[1] The defining feature of the 1-oxide derivative is the presence of an oxygen atom bonded to the sulfur atom, forming a sulfoxide group. This structural modification significantly influences the electronic properties and potential biological activity of the molecule.

The molecular formula for this compound is C₇H₅NO₂S, and it has a molecular weight of 167.19 g/mol .[2][3] Its IUPAC name is 1-oxo-1,2-benzothiazol-3-one, and it is registered under the CAS number 14599-38-3.[2]

Synthesis and Structural Confirmation

The primary synthetic route to this compound involves the controlled oxidation of the parent compound, 1,2-benzisothiazol-3(2H)-one. Care must be taken to avoid over-oxidation, which would lead to the formation of the corresponding 1,1-dioxide (saccharin).[2] Reagents such as hydrogen peroxide or modern electrophilic fluorinating agents like Selectfluor have been utilized for the selective oxidation of 2-substituted 1,2-benzisothiazol-3(2H)-ones to their 1-oxide counterparts.[2]

Definitive structural confirmation of complex organic molecules like this compound and its derivatives is often achieved through single-crystal X-ray crystallography. This technique provides a precise three-dimensional map of the atomic arrangement within the crystal lattice.

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring. Based on data from N-substituted analogs, these protons are predicted to resonate in the downfield region, typically between δ 7.7 and 8.1 ppm. The N-H proton of the unsubstituted compound would likely appear as a broad singlet with a chemical shift that is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum is anticipated to display seven distinct signals. The carbonyl carbon (C=O) is expected to be the most deshielded, with a predicted chemical shift around 165 ppm. The aromatic carbons are predicted to appear in the range of 125 to 146 ppm.

Table 1: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H (Aromatic) | 7.7 - 8.1 | Complex multiplet |

| ¹H (N-H) | Variable | Broad singlet, solvent dependent |

| ¹³C (C=O) | ~165 | |

| ¹³C (Aromatic) | 125 - 146 | Six distinct signals |

Note: These are predicted values based on related structures and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band for the carbonyl (C=O) stretching vibration is anticipated in the region of 1680-1700 cm⁻¹. The S=O stretching vibration of the sulfoxide group should also be present, typically in the range of 1030-1070 cm⁻¹. Additionally, bands corresponding to the N-H and aromatic C-H stretching and bending vibrations would be observed.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium, broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch | 1680 - 1700 | Strong |

| S=O Stretch | 1030 - 1070 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium to strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 167. The fragmentation pattern would likely involve the loss of small molecules such as SO, CO, and HCN, leading to characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 167 |

| [M-SO]⁺ | 119 |

| [M-CO]⁺ | 139 |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the oxidation of 1,2-benzisothiazol-3(2H)-one.

Materials:

-

1,2-Benzisothiazol-3(2H)-one

-

Oxidizing agent (e.g., 30% Hydrogen Peroxide or Selectfluor)

-

Appropriate solvent (e.g., Acetic Acid or a mixture of water and an organic solvent like DMF)[4]

-

Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure (Illustrative example with H₂O₂):

-

Dissolve 1,2-benzisothiazol-3(2H)-one in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise to the stirred solution.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, pour the reaction mixture into cold water to precipitate the product.

-

Collect the crude product by filtration.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

NMR Sample Preparation

-

Accurately weigh 5-10 mg of the purified sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Mass Spectrometry Analysis

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent such as methanol or acetonitrile.

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Liquid Chromatography (LC-MS).

-

For LC-MS, an appropriate column (e.g., C18) and mobile phase gradient should be selected to achieve good separation.

-

Set the mass spectrometer to acquire data in a positive or negative ionization mode, depending on the analyte's properties. Electrospray ionization (ESI) is a common technique for such compounds.

-

Acquire full scan mass spectra to identify the molecular ion and tandem mass spectra (MS/MS) to study the fragmentation pattern.

X-ray Crystallography

-

Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[5] This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.[1][6] The choice of solvent is critical.[1]

-

Mount a suitable crystal on a goniometer head.

-

Place the mounted crystal in a stream of cold nitrogen gas (typically around 100 K) in the diffractometer.

-

Collect the diffraction data by exposing the crystal to a monochromatic X-ray beam and recording the diffraction pattern.

-

Process the collected data and solve the crystal structure using appropriate software to determine the precise atomic coordinates.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound can be visualized as a logical workflow.

Caption: Workflow for the structural elucidation of this compound.

Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the public domain regarding the direct involvement of this compound in specific biological signaling pathways. However, the broader class of benzisothiazole derivatives has been investigated for various biological activities. For instance, some derivatives of the parent compound, 1,2-benzisothiazol-3(2H)-one, have been explored as potential inhibitors of enzymes such as caspase-3, which is involved in apoptosis.[7] The introduction of the sulfoxide group in the 1-oxide derivative could modulate such activities, but further research is needed to establish its specific biological targets and mechanisms of action.

The study of sulfur-containing compounds in biological systems is an active area of research, with molecules like hydrogen sulfide (H₂S) recognized as important gasotransmitters involved in various signaling pathways.[8][9] The metabolism and biological effects of sulfoxides can be complex and warrant further investigation to understand the potential roles of this compound in a biological context.

Conclusion

The structural elucidation of this compound is a systematic process that integrates synthetic chemistry with a suite of powerful analytical techniques. While specific experimental data for the unsubstituted compound is sparse, a combination of predictive methods based on analogous structures and established experimental protocols for related compounds provides a solid framework for its characterization. This technical guide serves as a foundational resource for researchers, offering a clear pathway for the synthesis, purification, and comprehensive structural analysis of this and similar heterocyclic compounds. Further research into the biological activity and potential signaling pathway interactions of this compound is warranted to fully explore its potential in drug development and other scientific applications.

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. 1,2-benzisothiazol-3(2H)-one | 2634-33-5 | Benchchem [benchchem.com]

- 3. This compound | C7H5NO2S | CID 5497096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. How To [chem.rochester.edu]

- 7. Synthesis and Applications of 1,2-Benzisothiazol-3(2H)-one in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]

- 8. Chemical Biology of H2S Signaling through Persulfidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

Synthesis of 1,2-Benzisothiazol-3(2H)-one 1-oxide from 2-Mercaptobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-benzisothiazol-3(2H)-one 1-oxide, a molecule of interest in medicinal chemistry, starting from 2-mercaptobenzamide. The synthesis is presented as a two-step process: first, the oxidative cyclization of 2-mercaptobenzamide to form the intermediate 1,2-benzisothiazol-3(2H)-one, followed by the selective oxidation of this intermediate to the desired 1-oxide product. This guide includes detailed experimental protocols, quantitative data, and process diagrams to facilitate replication and further development by researchers in the field.

Step 1: Synthesis of 1,2-Benzisothiazol-3(2H)-one via Oxidative Cyclization of 2-Mercaptobenzamide

The initial step involves the intramolecular N-S bond formation through oxidative dehydrogenative cyclization of 2-mercaptobenzamide. Several effective methods have been developed, offering researchers a choice based on available resources and desired reaction conditions. Here, we detail two prominent methods: a copper-catalyzed approach and a metal-free KBr-catalyzed system.

Method A: Copper(I)-Catalyzed Oxidative Cyclization

This method, developed by Kuninobu, Kanai, and colleagues, utilizes a copper(I) catalyst under an oxygen atmosphere to achieve high yields of 1,2-benzisothiazol-3(2H)-one. The reaction is noted for its efficiency and tolerance of various functional groups.

A mixture of the respective 2-mercaptobenzamide (0.5 mmol), CuSCN (0.025 mmol, 5 mol %), and 1,2-dichloroethane (DCE, 2.5 mL) is stirred in a screw-capped test tube. The tube is then placed under an oxygen atmosphere (using an oxygen-filled balloon). The reaction mixture is stirred at 140 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to afford the desired 1,2-benzisothiazol-3(2H)-one.

| Entry | Substrate (R) | Product | Yield (%) |

| 1 | H | 1,2-Benzisothiazol-3(2H)-one | 95 |

| 2 | 4-Me | 5-Methyl-1,2-benzisothiazol-3(2H)-one | 93 |

| 3 | 4-OMe | 5-Methoxy-1,2-benzisothiazol-3(2H)-one | 85 |

| 4 | 4-Cl | 5-Chloro-1,2-benzisothiazol-3(2H)-one | 96 |

| 5 | 4-Br | 5-Bromo-1,2-benzisothiazol-3(2H)-one | 95 |

| 6 | 4-CF3 | 5-(Trifluoromethyl)-1,2-benzisothiazol-3(2H)-one | 88 |

| 7 | 5-Me | 6-Methyl-1,2-benzisothiazol-3(2H)-one | 94 |

| 8 | 5-Cl | 6-Chloro-1,2-benzisothiazol-3(2H)-one | 99 |

Method B: KBr-Catalyzed Oxidative Cyclization (Metal-Free)

Developed by the group of He and Wang, this method offers a green and sustainable alternative by avoiding the use of transition metals. The reaction proceeds in excellent yields using potassium bromide as a catalyst under an oxygen atmosphere.

To a solution of 2-mercaptobenzamide (0.2 mmol) in DMSO (2.0 mL) in a sealed tube is added KBr (0.02 mmol, 10 mol %). The tube is sealed with a Teflon-lined cap and the mixture is stirred at 120 °C under an oxygen atmosphere (balloon) for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer is washed with water (3 x 10 mL) and brine (10 mL), dried over anhydrous Na2SO4, and concentrated in vacuo. The crude product is purified by silica gel column chromatography (petroleum ether/ethyl acetate) to give the pure 1,2-benzisothiazol-3(2H)-one.

| Entry | Substrate (R) | Product | Yield (%) |

| 1 | H | 1,2-Benzisothiazol-3(2H)-one | 95 |

| 2 | 4-Me | 5-Methyl-1,2-benzisothiazol-3(2H)-one | 93 |

| 3 | 4-OMe | 5-Methoxy-1,2-benzisothiazol-3(2H)-one | 89 |

| 4 | 4-Cl | 5-Chloro-1,2-benzisothiazol-3(2H)-one | 96 |

| 5 | 4-Br | 5-Bromo-1,2-benzisothiazol-3(2H)-one | 94 |

| 6 | 4-F | 5-Fluoro-1,2-benzisothiazol-3(2H)-one | 92 |

| 7 | 3-Me | 4-Methyl-1,2-benzisothiazol-3(2H)-one | 90 |

Step 2: Selective Oxidation to this compound

The second step involves the selective oxidation of the sulfur atom in the 1,2-benzisothiazol-3(2H)-one intermediate to form the corresponding 1-oxide. A highly efficient and green method for this transformation utilizes Selectfluor in an aqueous medium. This approach provides excellent yields and avoids the need for column chromatography for purification.

Experimental Protocol: Selectfluor-Mediated Oxidation

A 25 mL tube is charged with the N-substituted 1,2-benzisothiazol-3(2H)-one (0.2 mmol), Selectfluor (70.85 mg, 0.2 mmol), DMF (0.2 mL), and H2O (1.8 mL). The reaction mixture is then stirred vigorously at room temperature for 1 hour. Upon completion, ethyl acetate (5 mL) is added. The organic phase is washed with H2O (2 x 5 mL) and brine (5 mL), dried over Na2SO4, and filtered. The filtrate is concentrated under vacuum to yield the N-substituted this compound. For the unsubstituted 1,2-benzisothiazol-3(2H)-one, 2.0 equivalents of Selectfluor are used to obtain a high yield.

| Entry | Substrate (N-Substituent) | Product | Yield (%) |

| 1 | H | This compound | 90 |

| 2 | n-Butyl | 2-Butyl-1,2-benzisothiazol-3(2H)-one 1-oxide | 95 |

| 3 | Methyl | 2-Methyl-1,2-benzisothiazol-3(2H)-one 1-oxide | 96 |

| 4 | Ethyl | 2-Ethyl-1,2-benzisothiazol-3(2H)-one 1-oxide | 94 |

| 5 | n-Propyl | 2-Propyl-1,2-benzisothiazol-3(2H)-one 1-oxide | 95 |

| 6 | iso-Propyl | 2-Isopropyl-1,2-benzisothiazol-3(2H)-one 1-oxide | 93 |

| 7 | Benzyl | 2-Benzyl-1,2-benzisothiazol-3(2H)-one 1-oxide | 96 |

| 8 | Phenyl | 2-Phenyl-1,2-benzisothiazol-3(2H)-one 1-oxide | 98 |

Visualizing the Synthesis

The following diagrams illustrate the overall synthetic workflow and the proposed reaction mechanisms for the key transformations described in this guide.

Spectroscopic Profile of 1,2-Benzisothiazol-3(2H)-one 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-benzisothiazol-3(2H)-one 1-oxide and its derivatives. Due to the limited availability of published spectroscopic data for the parent compound, this document presents data for the closely related analogue, 2-methylbenzo[d]isothiazol-3(2H)-one 1-oxide. This information is crucial for the identification, characterization, and quality control of this class of compounds in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-methylbenzo[d]isothiazol-3(2H)-one 1-oxide.

Table 1: ¹H NMR Spectroscopic Data for 2-Methylbenzo[d]isothiazol-3(2H)-one 1-oxide[1]

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| 8.01–7.99 | m | Aromatic H |

| 7.93–7.90 | m | Aromatic H |

| 7.84–7.73 | m | Aromatic H |

| 3.39 | s | N-CH₃ |

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data for 2-Methylbenzo[d]isothiazol-3(2H)-one 1-oxide[1]

| Chemical Shift (δ ppm) | Assignment |

| 165.45 | C=O |

| 145.47 | Aromatic C |

| 134.18 | Aromatic C |

| 133.27 | Aromatic C |

| 128.10 | Aromatic C |

| 126.07 | Aromatic C |

| 125.09 | Aromatic C |

| 26.98 | N-CH₃ |

Solvent: CDCl₃, Frequency: 75 MHz

Table 3: Mass Spectrometry Data for 2-Methylbenzo[d]isothiazol-3(2H)-one 1-oxide[1]

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 182.0270 | 182.0264 |

Method: High-Resolution Mass Spectrometry (HRMS-ESI)

Table 4: Infrared (IR) Spectroscopy Data

Specific experimental IR data for this compound or its N-methyl derivative were not available in the reviewed literature. However, characteristic absorption bands can be predicted based on the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (amide carbonyl) | 1680 - 1630 |

| S=O (sulfoxide) | 1070 - 1030 |

| C=C (aromatic) | 1600 - 1450 |

| C-N | 1350 - 1000 |

| Aromatic C-H | 3100 - 3000 |

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and information from relevant research publications.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance III–300 or 400 spectrometer.[1]

Sample Preparation:

-

A sample of the analyte (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

The tube is placed in the NMR spectrometer for analysis.

Data Acquisition and Processing:

-

¹H NMR data is reported as chemical shift (δ ppm), multiplicity, coupling constant (Hz), and integration.[1]

-

¹³C NMR data is reported in terms of chemical shift (δ ppm).[1]

-

Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) source.[1]

Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The solution is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography.

Data Acquisition:

-

The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively.

-

The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the infrared spectrum.

Sample Preparation (for solid samples):

-

KBr Pellet Method:

-

A small amount of the solid sample is finely ground with dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is placed in the sample holder of the FTIR spectrometer.

-

-

Attenuated Total Reflectance (ATR):

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

The infrared spectrum is recorded as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

An In-depth Technical Guide to 1,2-Benzisothiazol-3(2H)-one 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-benzisothiazol-3(2H)-one 1-oxide, a sulfur-nitrogen heterocyclic compound of interest in various scientific fields. This document details its chemical identification, synthesis, and analytical characterization, with a focus on providing practical information for laboratory applications.

Core Identification

Molecular Formula: C₇H₅NO₂S[2]

Molecular Weight: 167.19 g/mol [1][2]

Synonyms: 1-oxo-1,2-benzothiazol-3-one[2]

The structure of this compound is characterized by a benzisothiazolinone core with an oxygen atom double-bonded to the sulfur atom, forming a sulfoxide group. This structural feature significantly influences its electronic properties and reactivity compared to its parent compound, 1,2-benzisothiazol-3(2H)-one (BIT).[1]

Physicochemical and Spectroscopic Data

A summary of key physicochemical and spectroscopic data for this compound and its parent compound is presented below for comparative analysis.

| Property | This compound | 1,2-Benzisothiazol-3(2H)-one |

| CAS Number | 14599-38-3[1][2] | 2634-33-5[3] |

| Molecular Formula | C₇H₅NO₂S[2] | C₇H₅NOS[4] |

| Molecular Weight | 167.19 g/mol [1][2] | 151.19 g/mol [3][4] |

| ¹H NMR | Data not explicitly available in searches. Expected to show aromatic protons and an N-H proton, with chemical shifts influenced by the sulfoxide group. | Aromatic protons and an N-H proton are observed.[5] |

| ¹³C NMR | Data not explicitly available in searches. The carbonyl carbon and aromatic carbons are key signals. The sulfoxide group will affect the chemical shifts of adjacent carbons. | Characteristic signals for the carbonyl carbon and aromatic carbons are present.[4] |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns related to the loss of SO and CO are expected. | Molecular ion peak at m/z 151 and fragmentation patterns corresponding to the stable heterocyclic ring are observed.[6] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=O stretching, S=O stretching, N-H stretching, and aromatic C-H and C=C stretching are anticipated. | Key absorptions include those for C=O, N-H, and the aromatic ring.[7] |

Experimental Protocols

Synthesis of this compound

A modern and efficient method for the synthesis of this compound is through the selective oxidation of 1,2-benzisothiazol-3(2H)-one.[3]

Method: Selective Oxidation using Selectfluor

This method provides a green and efficient route to the desired 1-oxide with high yields.[3]

Materials:

-

1,2-benzisothiazol-3(2H)-one

-

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Aqueous solvent system (e.g., water/acetonitrile mixture)

Procedure:

-

Dissolve 1,2-benzisothiazol-3(2H)-one in the aqueous solvent system in a suitable reaction vessel.

-

Add Selectfluor to the solution. The stoichiometry of Selectfluor may need to be optimized depending on the scale of the reaction.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction, the product can be isolated by extraction with an organic solvent.

-

The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Further oxidation of the 1-oxide to the 1,1-dioxide (saccharin) can be achieved using stronger oxidizing agents like hydrogen peroxide in acetic acid.[3]

Analytical Identification

The identification and characterization of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the sulfoxide group. The N-H proton will also be present.

-

¹³C NMR: Shows the number of unique carbon atoms and their chemical environments. The carbonyl carbon and the aromatic carbons will have characteristic chemical shifts.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecular ion.

-

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which provides structural information. The fragmentation of the parent compound, 1,2-benzisothiazol-3(2H)-one, has been studied, and a similar approach can be applied to the 1-oxide.

Infrared (IR) Spectroscopy:

-

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands to look for include:

-

C=O stretching (around 1650-1700 cm⁻¹)

-

S=O stretching (around 1050-1100 cm⁻¹)

-

N-H stretching (around 3200-3400 cm⁻¹)

-

Aromatic C-H and C=C stretching vibrations.

-

Biological Activity and Signaling Pathways

The biological activity of 1,2-benzisothiazol-3(2H)-one (BIT) and its derivatives has been a subject of interest, particularly their antimicrobial properties.[8] The mode of action for isothiazolinones, in general, is believed to involve the reaction with cellular thiols, such as in cysteine-containing enzymes, leading to the disruption of cellular functions.[9][10]

For the parent compound, BIT, its biological activity is attributed to the ability of the S, N, and O groups on the heterocyclic ring to form chemical bonds with the DNA bases of proteins in bacteria, thereby destroying the DNA structure and preventing replication.[11]

Specific studies on the biological activity and signaling pathways of the 1-oxide derivative are less common in the available literature. However, it is plausible that the presence of the sulfoxide group could modulate the reactivity and biological targets of the molecule compared to the parent compound. The altered electronic properties of the sulfoxide may influence its interaction with biological macromolecules.

Further research is needed to elucidate the specific biological targets and signaling pathways affected by this compound.

Diagrams

Oxidation Pathway of 1,2-Benzisothiazol-3(2H)-one

References

- 1. This compound | 14599-38-3 | Benchchem [benchchem.com]

- 2. This compound | C7H5NO2S | CID 5497096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-benzisothiazol-3(2H)-one | 2634-33-5 | Benchchem [benchchem.com]

- 4. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-Benzisothiazol-3(2H)-one(2634-33-5) 1H NMR spectrum [chemicalbook.com]

- 6. 1,2-Benzisothiazol-3(2H)-one(2634-33-5) MS spectrum [chemicalbook.com]

- 7. 1,2-Benzisothiazol-3(2H)-one(2634-33-5) IR Spectrum [m.chemicalbook.com]

- 8. Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Five Frequently Asked Questions About Benzisothiazolinone - IRO Biocide [irobiocide.com]

physical and chemical properties of 1,2-benzisothiazol-3(2H)-one 1-oxide

An In-depth Technical Guide to 1,2-Benzisothiazol-3(2H)-one 1-oxide

Introduction

This compound is a sulfoxide derivative of the widely used industrial biocide, 1,2-benzisothiazol-3(2H)-one (BIT). As a member of the benzisothiazole class of heterocyclic compounds, it is of significant interest to researchers in medicinal chemistry and materials science. The oxidation state of the sulfur atom in the isothiazole ring plays a crucial role in modifying the electronic properties and, consequently, the chemical and biological activities of the molecule. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of this compound, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The properties of this compound are summarized below. It is important to note that while some experimental data is available for the parent compound, much of the quantitative data for the 1-oxide derivative is based on computational models.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-oxo-1,2-benzothiazol-3-one | PubChem[1] |

| Synonyms | 1,2-benzisothiazol-3(2H)-one, 1-oxide | PubChem[1] |

| CAS Number | 14599-38-3 | PubChem[1] |

| Molecular Formula | C₇H₅NO₂S | PubChem[1] |

| Molecular Weight | 167.19 g/mol | PubChem[1] |

| Exact Mass | 167.00410 g/mol | PubChem[1] |

| Appearance | Not specified (Parent compound is a solid) | |

| Melting Point | No experimental data available | |

| Boiling Point | No experimental data available | |

| Solubility | No experimental data available | |

| XLogP3-AA (Computed) | 0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Topological Polar Surface Area | 65.4 Ų | PubChem[1] |

Chemical Reactivity and Synthesis

The sulfur atom in the 1,2-benzisothiazol-3(2H)-one core is susceptible to redox transformations.[2] This reactivity is fundamental to the synthesis of the 1-oxide and its further derivatives.

Oxidation Pathways

The controlled oxidation of 1,2-benzisothiazol-3(2H)-one is the primary route to obtaining this compound. The oxidation can proceed in two stages:

-

Formation of the 1-oxide (Sulfoxide): Selective oxidation of the sulfur atom yields the target compound, this compound.[2]

-

Formation of the 1,1-dioxide (Sulfone): Further oxidation of the 1-oxide using stronger oxidizing agents leads to the formation of the corresponding sulfone, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, a compound commonly known as saccharin.[2]

Caption: Oxidation pathway of 1,2-benzisothiazol-3(2H)-one.

Experimental Protocols

Synthesis of this compound via Selective Oxidation

A modern, metal-free, and efficient method for the synthesis of 1,2-benzisothiazol-3(2H)-one 1-oxides involves the use of Selectfluor as the oxidizing agent in an aqueous medium.[3] This method is noted for its high yields and tolerance to various functional groups.[2][3]

Materials and Reagents:

-

2-substituted-1,2-benzisothiazol-3(2H)-one (starting material)

-

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Aqueous solvent (e.g., water)

-

Standard laboratory glassware and stirring equipment

-

Extraction solvents (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the starting 2-substituted-1,2-benzisothiazol-3(2H)-one in the aqueous solvent.

-

Addition of Oxidant: Add Selectfluor to the solution. The stoichiometry will depend on the specific substrate and desired scale.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time (e.g., 1 hour) under an air atmosphere.[3]

-

Workup: Upon completion of the reaction (monitored by an appropriate technique like TLC or LC-MS), quench the reaction mixture.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. A key advantage of this method is that purification often does not require column chromatography.[3]

-

Characterization: The final product, this compound, is characterized using standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Caption: Experimental workflow for the synthesis of the title compound.

Biological Activity

While the parent compound, 1,2-benzisothiazol-3(2H)-one, and its derivatives are well-documented for their broad-spectrum antimicrobial and biocidal activities, specific biological data for the 1-oxide derivative is not extensively reported in the literature.[4] However, the structural modifications, such as the oxidation state of sulfur, are known to influence bioactivity. For instance, studies on N-substituted derivatives of the parent compound have shown inhibitory activity against enzymes like the Dengue virus NS2B-NS3 protease. Further research is required to elucidate the specific biological roles and potential therapeutic applications of this compound. The 1,1-dioxide derivatives are also known to be inhibitors of human leukocyte elastase (HLE).[5]

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of 1,2-Benzisothiazol-3(2H)-one 1-Oxide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazol-3(2H)-one scaffold and its derivatives have emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. The introduction of a 1-oxide moiety to this core structure has been shown to modulate and, in some cases, enhance these activities, making these derivatives a compelling area of research for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of 1,2-benzisothiazol-3(2H)-one 1-oxide derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to support ongoing and future research endeavors.

Quantitative Biological Activity Data

The biological activities of this compound and related derivatives have been quantified against a variety of biological targets. The following tables summarize the inhibitory concentrations (IC50), minimum inhibitory concentrations (MIC), and inhibition constants (Ki) reported in the literature.

Table 1: Anticancer Activity of 1,2-Benzisothiazol-3(2H)-one Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Benzisothiazolone derivative 1 | Hodgkin's Lymphoma (L428) | IC50 | 3.3 µg/mL | [1] |

| Benzisothiazolone derivative 2 | Hodgkin's Lymphoma (L428) | IC50 | 4.35 µg/mL | [1] |

| Benzisothiazolone derivative 3 | Hodgkin's Lymphoma (L428) | IC50 | 13.8 µg/mL | [1] |

| Substituted bromopyridine acetamide benzothiazole derivative | SKRB-3 (Breast cancer) | IC50 | 1.2 nM | [2] |

| Substituted bromopyridine acetamide benzothiazole derivative | SW620 (Colon cancer) | IC50 | 4.3 nM | [2] |

| Substituted bromopyridine acetamide benzothiazole derivative | A549 (Lung cancer) | IC50 | 44 nM | [2] |

| Substituted bromopyridine acetamide benzothiazole derivative | HepG2 (Liver cancer) | IC50 | 48 nM | [2] |

Table 2: Antimicrobial Activity of 1,2-Benzisothiazol-3(2H)-one Derivatives

| Compound/Derivative | Microbial Strain | Activity Metric | Value (mM) | Reference |

| Benzothiazole derivative 16c | Staphylococcus aureus | MIC | 0.025 | [3] |

| Various benzothiazole derivatives | Staphylococcus aureus | MIC Range | 0.025 - 2.609 | [3] |

| N-arylalkanoic and N-aryloxyalkanoic acid derivatives | Gram-positive bacteria | - | 10-20 times more potent than 1,2-benzisothiazolin-3-one | [4] |

Table 3: Enzyme Inhibition by 1,2-Benzisothiazol-3(2H)-one Derivatives

| Compound/Derivative | Enzyme | Activity Metric | Value | Reference |

| Compound 5i | Caspase-3 | IC50 | 1.15 nM | [5] |

| N-acyl-substituted derivative 24 | Caspase-3 | - | Nanomolar potency | [6] |

| N-acyl-substituted derivative 25 | Caspase-3 | - | Nanomolar potency | [6] |

| WIN 64733 | Human Leukocyte Elastase | Ki | 14 pM | [2] |

| WIN 63759 | Human Leukocyte Elastase | Ki | 13 pM | [2] |

| 2,4,5-Triphenylisothiazol-3(2H)-one 1,1-dioxide (9l) | Human Leukocyte Elastase | kobs/[I] | 2440 M⁻¹s⁻¹ | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the protocols for key experiments cited in the literature for assessing the biological activity of this compound derivatives.

Synthesis of 2-Substituted-1,2-benzisothiazol-3(2H)-one 1-Oxides

A common method for the synthesis of these derivatives involves the direct oxidation of the corresponding 2-substituted-1,2-benzisothiazol-3(2H)-ones.

Protocol:

-

Reaction Setup: Dissolve the starting 2-substituted-1,2-benzisothiazol-3(2H)-one in a suitable solvent, such as aqueous media.

-

Oxidation: Add a selective oxidizing agent, such as Selectfluor, to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature (approximately 25°C) for a specified time (e.g., 1 hour) in the air.

-

Work-up and Purification: Upon completion, the product can be isolated through standard procedures such as filtration and washing. This method often provides excellent yields and high purity without the need for column chromatography.

Note: Over-oxidation to the 1,1-dioxide can be a challenge. The choice of oxidizing agent and reaction conditions are critical for selective oxidation to the 1-oxide.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 72 hours).[11]

-

MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of 5 mg/mL MTT) to each well and incubate for 3.5-4 hours at 37°C.[8][9]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) (e.g., 50-150 µL), to each well to dissolve the formazan crystals.[8][9]

-

Absorbance Measurement: Shake the plate for approximately 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[10][11] The absorbance is directly proportional to the number of viable cells.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 1-2 × 10⁸ CFU/mL).

-

Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay: Caspase-3 Activity

This fluorometric assay measures the activity of caspase-3, a key enzyme in the apoptotic pathway.[12][13][14][15]

Protocol:

-

Cell Lysis: Induce apoptosis in cells and prepare cell lysates using a chilled lysis buffer.[12]

-

Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing DTT.

-

Substrate Addition: Add a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC or DEVD-AFC, to each well.[12][13]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12]

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 360-400 nm and an emission wavelength of 460-505 nm.[12] The increase in fluorescence corresponds to the cleavage of the substrate by active caspase-3.

-

Inhibitor Testing: To determine the IC50 of the test compounds, perform the assay in the presence of varying concentrations of the inhibitors.

Signaling Pathways and Mechanisms of Action

The biological effects of 1,2-benzisothiazol-3(2H)-one derivatives are mediated through their interaction with various cellular signaling pathways.

Anticancer Mechanisms

The anticancer activity of these compounds is often attributed to the induction of apoptosis and the inhibition of pro-survival signaling pathways.

-

Mitochondrial Apoptosis Pathway: Several benzothiazole derivatives have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[16][17][18][19][20] This process is initiated by an increase in reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential. This, in turn, triggers the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which subsequently activates effector caspases like caspase-3, ultimately leading to apoptosis.[16][20] The activity of Bcl-2 family proteins, which regulate mitochondrial membrane permeability, is also modulated by these compounds.[16]

-

NF-κB Signaling Pathway Inhibition: The transcription factor NF-κB plays a crucial role in promoting cell survival, inflammation, and proliferation in cancer cells. Some benzisothiazolone derivatives have been found to inhibit the NF-κB signaling pathway.[1] This inhibition can occur through the suppression of the p50 and p65 subunits of NF-κB in both the cytoplasm and the nucleus.[1] By inhibiting NF-κB, these compounds can sensitize cancer cells to apoptosis and inhibit cell migration.[1]

Antimicrobial Mechanism of Action

The antimicrobial activity of isothiazolinones, including 1,2-benzisothiazol-3(2H)-one derivatives, is believed to involve the targeting of essential cellular components. A proposed mechanism involves the reaction of the electrophilic sulfur atom in the isothiazolinone ring with nucleophilic residues, such as the thiol groups of cysteine in proteins. This can lead to the inactivation of critical enzymes involved in metabolism and other vital cellular functions, ultimately resulting in microbial cell death.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and pathways related to the biological activity of this compound derivatives.

Caption: A generalized workflow for the synthesis of 2-substituted-1,2-benzisothiazol-3(2H)-one 1-oxides.

Caption: Experimental workflow for the MTT cell viability assay.

Caption: The mitochondrial (intrinsic) pathway of apoptosis induced by 1,2-benzisothiazol-3(2H)-one derivatives.

Caption: Inhibition of the NF-κB signaling pathway by 1,2-benzisothiazol-3(2H)-one derivatives.

References

- 1. Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orally bioavailable benzisothiazolone inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2-benzisothiazol-3-one derivatives as a novel class of small-molecule caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of N-acyl-substituted 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,4,5-Triphenylisothiazol-3 (2H)-one 1,1-dioxides as inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT Assay [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. researchhub.com [researchhub.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. biopioneer.com.tw [biopioneer.com.tw]

- 13. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 14. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 15. takarabio.com [takarabio.com]

- 16. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Stability and Storage of 1,2-Benzisothiazol-3(2H)-one 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the stability and recommended storage conditions for 1,2-benzisothiazol-3(2H)-one 1-oxide. This document synthesizes available data on the compound's intrinsic stability, potential degradation pathways, and analytical methodologies for its assessment, aimed at supporting research, development, and formulation activities.

Introduction

This compound is a sulfoxide derivative of the widely used biocide 1,2-benzisothiazol-3(2H)-one (BIT). The introduction of an oxygen atom to the sulfur in the isothiazole ring can significantly alter the molecule's physicochemical properties, including its stability profile. Understanding these characteristics is crucial for ensuring the quality, safety, and efficacy of products and formulations containing this compound. While extensive data is available for the parent compound, BIT, specific information on the 1-oxide derivative is more limited. This guide aims to collate and present the most relevant technical information available to date.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for interpreting its stability behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO₂S | [1] |

| Molecular Weight | 167.19 g/mol | [1] |

| CAS Number | 14599-38-3 | |

| Appearance | Solid (predicted) | |

| Solubility | Data not available | |

| Melting Point | Data not available |

Stability Profile

The stability of this compound is influenced by various environmental factors, including temperature, humidity, light, and pH. While specific quantitative data for the 1-oxide is scarce, its stability can be inferred from the known behavior of the parent compound and general principles of isothiazolinone chemistry.

General Stability

The parent compound, 1,2-benzisothiazol-3(2H)-one, is reported to be stable under recommended storage conditions.[2][3] It is generally stable over a broad pH range of 4 to 12 and a wide temperature range.[4] However, the sulfur atom in the isothiazole ring is susceptible to both oxidation and reduction, which can lead to the formation of derivatives with altered stability.[5]

Degradation Pathways

The parent compound, BIT, is described as being hydrolytically stable, with a half-life of more than 30 days.[7] The stability of isothiazolinones in aqueous systems can be limited by the presence of nucleophiles, which can lead to the opening of the heterocyclic ring.[7] The influence of the sulfoxide group on the hydrolytic stability of the 1-oxide derivative requires specific investigation.

Exposure to light can be a significant factor in the degradation of isothiazolinones. The photodegradation of BIT has been studied, and it is known to be enhanced in the presence of light.[8][9] The phototransformation of BIT can lead to a variety of degradation products through processes such as isomerization, oxidation, hydroxylation, and hydrolysis.[8] It is plausible that this compound would also be susceptible to photodegradation.

Thermal decomposition of 1,2-benzisothiazol-3(2H)-one can result in the emission of toxic vapors, including oxides of nitrogen and sulfur.[2][10] The thermal stability of the 1-oxide derivative would need to be determined through specific studies, such as thermogravimetric analysis (TGA).

The sulfur atom in the isothiazole ring is susceptible to oxidation.[5] 1,2-benzisothiazol-3(2H)-one can be oxidized to form the corresponding S-oxide (the subject of this guide) and further to the S,S-dioxide (saccharin).[5] This indicates that the 1-oxide itself could be susceptible to further oxidation under strong oxidizing conditions.

The following diagram illustrates the potential oxidative pathway of 1,2-benzisothiazol-3(2H)-one.

Caption: Oxidation pathway of 1,2-benzisothiazol-3(2H)-one.

Recommended Storage and Handling Conditions

Based on the general stability of isothiazolinones and standard laboratory practices for chemical reagents, the following storage and handling conditions are recommended for this compound. These recommendations are precautionary in the absence of specific data and should be supplemented with any information provided by the supplier.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | To minimize thermal degradation. |

| Light | Protect from light. Store in an opaque or amber container. | To prevent photolytic degradation. |

| Atmosphere | Store under an inert atmosphere if possible. | To prevent oxidative degradation. Some related compounds are noted to be air-sensitive.[11] |

| Container | Keep container tightly closed. | To prevent moisture ingress and contamination. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and reducing agents.[10] | To prevent chemical reactions that could lead to degradation. |

Experimental Protocols for Stability Assessment

A robust assessment of the stability of this compound requires well-defined experimental protocols. The following outlines a general approach based on established guidelines for stability testing of chemical substances.

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing the degradation pathways.[6]

Experimental Workflow for Forced Degradation Studies:

Caption: Workflow for forced degradation studies.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions:

-

Acidic/Basic Hydrolysis: Treat the sample with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at room temperature and elevated temperatures.

-

Oxidative Degradation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Heat the solid sample and a solution of the sample at elevated temperatures.

-

Photolytic Degradation: Expose the sample to UV and visible light.

-

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS), to separate and identify the parent compound and any degradation products.[12]

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the substance.

Methodology:

-

Storage: Store multiple batches of the substance in the proposed packaging at controlled temperature and humidity (e.g., 25°C/60% RH and accelerated conditions such as 40°C/75% RH).

-

Testing: Test the samples at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) for key quality attributes, including appearance, assay, and degradation products.

Conclusion

The stability of this compound is a critical parameter for its successful application in research and development. While specific stability data for this compound is limited, this guide provides a framework for its handling, storage, and stability assessment based on the known chemistry of isothiazolinones and established scientific principles. It is imperative that researchers conduct specific stability studies under their intended conditions of use to ensure the integrity of their work. Further research into the degradation pathways and kinetics of this compound is warranted to fill the existing knowledge gaps.

References

- 1. This compound | C7H5NO2S | CID 5497096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2-Benzisothiazol-3(2H)-one, BIT 2634-33-5 - IRO Biocide [irobiocide.com]

- 5. 1,2-benzisothiazol-3(2H)-one | 2634-33-5 | Benchchem [benchchem.com]

- 6. lubrizolcdmo.com [lubrizolcdmo.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The light-dependent lethal effects of 1,2-benzisothiazol-3(2H)-one and its biodegradation by freshwater microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. inrs.fr [inrs.fr]

- 11. hpc-standards.com [hpc-standards.com]

- 12. Determination of 1,2-benzisothiazol-3(2H)-one (BIT) (2634-33-5); Determination of 2-methyl-2H-isothiazole-3-one (MIT) (2682-20-4) - analysis - Analytice [analytice.com]

The Chemistry of 1,2-Benzisothiazol-3(2H)-one 1-oxide: A Core Scaffold for Drug Discovery and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazol-3(2H)-one core structure, a fusion of a benzene and a thiazole ring, has long been recognized for its utility as an industrial biocide. However, the oxidation of its sulfur atom to the sulfoxide level, yielding 1,2-benzisothiazol-3(2H)-one 1-oxide, unlocks a diverse range of biological activities, positioning this scaffold as a privileged starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and biological applications of this compound and its derivatives, with a focus on data-driven insights and detailed experimental methodologies.

Physicochemical Properties

A foundational understanding of the physicochemical properties of the parent 1,2-benzisothiazol-3(2H)-one (BIT) and its 1-oxide derivative is crucial for their application in medicinal chemistry and materials science. The introduction of the oxygen atom at the sulfur center notably alters the electronic and steric characteristics of the molecule.

| Property | 1,2-Benzisothiazol-3(2H)-one | This compound |

| Molecular Formula | C₇H₅NOS | C₇H₅NO₂S |

| Molecular Weight | 151.19 g/mol [1] | 167.19 g/mol |

| Melting Point | 154-158 °C[2] | Not available |

| XLogP3 | 1.3[1] | 0.4 |

| CAS Number | 2634-33-5[1] | 14599-38-3 |

Synthesis of the this compound Scaffold

The primary route to 1,2-benzisothiazol-3(2H)-one 1-oxides is through the selective oxidation of the corresponding 1,2-benzisothiazol-3(2H)-one precursors. While traditional oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA) can be employed, they often suffer from a lack of selectivity, leading to over-oxidation to the 1,1-dioxide (saccharin) derivative.[3] Recent advancements have focused on greener and more efficient methods.

A notable modern approach involves a metal-free, Selectfluor-mediated selective oxidation in aqueous media.[3][4][5] This method offers high yields, a broad tolerance of functional groups, and avoids the need for column chromatography for purification.[3][4][5]

Key Synthetic Pathways

References

- 1. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Applications of 1,2-Benzisothiazol-3(2H)-one in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]

- 3. Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective Oxidation of Benzo[ d]isothiazol-3(2 H)-Ones Enabled by Selectfluor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide (Saccharin) in Organic Solvents

Disclaimer: Initial searches for "1,2-benzisothiazol-3(2H)-one 1-oxide" did not yield relevant solubility data, suggesting it is a rare compound or a possible misnomer. This guide focuses on the closely related, widely studied, and structurally similar compound 1,2-benzisothiazol-3(2H)-one 1,1-dioxide , commonly known as Saccharin (CAS No: 81-07-2) . The methodologies and data presented are pertinent to saccharin and its common salts.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the solubility of saccharin in various organic solvents. The document outlines quantitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property influencing its bioavailability, formulation, and delivery. Saccharin, being a weak acid, exhibits varying solubility depending on the solvent and its form (acid or salt). The following tables summarize the available quantitative solubility data for acid saccharin and its salts in different solvents.

Table 1: Solubility of Acid Saccharin in Various Solvents

| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) | Solubility (g / 100 mL Solvent) | Reference |

| Water | 20 | 0.2 | ~0.34 (1g in 290mL) | [1] |

| Water | 25 | - | ~0.4 (1g in 250mL) | |

| Boiling Water | 100 | - | ~4.0 (1g in 25mL) | |

| Ethanol | 25 | 4.1 | ~3.2 (1g in 31mL) | [1] |

| Acetone | - | - | ~8.3 (1g in 12mL) | [2] |

| Glycerol | - | 0.4 | ~2.0 (1g in 50mL) | [1][2] |

| Propylene Glycol | 25 | 2.6 | - | [1] |

| Chloroform | - | - | Slightly Soluble | [2] |

| Diethyl Ether | - | - | Slightly Soluble | [2] |

| Amyl Acetate | - | - | Soluble | [2] |

| Ethyl Acetate | - | - | Soluble | [2] |

| Benzene | - | - | Slightly Soluble | [2] |

Note: Conversions from "g in mL" to " g/100g " are approximate and depend on solvent density. Data is harmonized for clarity.

Table 2: Solubility of Saccharin Salts in Aqueous and Organic Solvents at 25°C

| Solvent | Form | Solubility (g / 100 g Solvent) | Reference |

| Water | Sodium Saccharin | ~100 | [1] |

| Water | Calcium Saccharin | ~37 | [1] |

| Propylene Glycol | Sodium Saccharin | 44.7 | [1] |

| Propylene Glycol | Calcium Saccharin | 35.1 | [1] |

| Glycerin | Sodium Saccharin | 55.8 | [1] |

| Glycerin | Calcium Saccharin | 10.6 | [1] |

| 20.7% (w/w) Aqueous Ethanol | Sodium Saccharin | 87.3 | [1] |

| 20.7% (w/w) Aqueous Ethanol | Calcium Saccharin | 58.6 | [1] |

| 92.5% (w/w) Aqueous Ethanol | Sodium Saccharin | 2.6 | [1] |

| 92.5% (w/w) Aqueous Ethanol | Calcium Saccharin | 30.5 | [1] |

Experimental Protocols for Solubility Determination

The determination of thermodynamic or equilibrium solubility is crucial for biopharmaceutical characterization.[3] The most reliable and widely accepted method for this purpose is the Saturation Shake-Flask Method .[4][5]

2.1 The Saturation Shake-Flask Method

This method measures the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[6] The protocol involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Core Steps:

-

Preparation : An excess amount of the solid compound (solute) is added to a flask containing the solvent of interest.[4] Adding sufficient excess is critical to ensure a suspension is formed and equilibrium can be reached.[4]

-

Equilibration : The flask is sealed and placed in a mechanical agitator, such as an orbital shaker, set to a constant temperature (e.g., 25°C or 37°C).[5] The suspension is agitated for a predetermined period (often 24-72 hours) to ensure that the solution has reached equilibrium, where the rate of dissolution equals the rate of precipitation.[3]

-

Phase Separation : After equilibration, the undissolved solid must be separated from the saturated solution.[3] This is typically achieved through centrifugation or filtration using a fine-pore filter that does not adsorb the solute.[3]

-

Sampling and Dilution : An aliquot of the clear supernatant is carefully sampled. If necessary, the sample is diluted with the solvent to bring the concentration within the quantifiable range of the analytical method.[3]

-

Analysis : The concentration of the dissolved compound in the sample is determined using a validated analytical technique.[5] High-Performance Liquid Chromatography (HPLC) is commonly used as it can separate the analyte from impurities and degradation products.[4] Other methods include UV-Vis spectrophotometry.[7]

-

Data Reporting : The solubility is reported in units such as mg/mL or g/100mL at the specified temperature. For ionizable compounds like saccharin, this process should be repeated at various pH values to generate a pH-solubility profile.[4]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the Saturation Shake-Flask method for determining equilibrium solubility.

Caption: Workflow for the Saturation Shake-Flask Solubility Method.

References

Methodological & Application

Application Notes and Protocols: 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, commonly known as saccharin, in organic synthesis. Saccharin is a versatile and readily available starting material and catalyst for a variety of organic transformations, making it a valuable tool in medicinal chemistry and drug development.

Introduction

Saccharin is a well-known artificial sweetener, but its utility extends far beyond the food industry. In organic synthesis, its unique chemical structure, featuring an acidic N-H proton and a reactive lactam functionality, allows for diverse applications. Saccharin and its derivatives can be employed as catalysts, reagents for functional group introduction, and as a scaffold for the synthesis of novel bioactive molecules. This document will explore several key applications, providing quantitative data and detailed experimental procedures.

Key Applications and Quantitative Data

The following tables summarize the use of saccharin and its derivatives in various organic reactions, providing key quantitative data for easy comparison.

Table 1: N-Alkylation of Saccharin

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Iodoethane | - | DMF | RT | - | Major product N-ethylsaccharin | [1][2][3] |

| Various alkyl halides | K₂CO₃ | DMF | 100-140 | 15 min - 3 h | 70-95 | [4] |

| Allyl chloride | - | DMF | Reflux | 4 h | 90 | [5] |

Table 2: Synthesis and Application of N-Bromosaccharin

| Reaction Type | Substrate | Solvent | Conditions | Time | Yield (%) | Reference |

| Synthesis | Sodium Saccharin, KBr, Oxone® | Water | RT | 24 h | 64 | [6] |

| Oxidation of Thiols | Thiophenol | Dichloromethane | Microwave | 1-2 min | 95-98 | [7][8] |

| Regeneration of Carbonyls | Benzaldoxime | CH₂Cl₂/H₂O | Microwave | 2 min | 95 | [7][9] |

| Bromination of Phenols | Phenol | - | H₃PW₁₂O₄₀ catalyst | - | High | [7] |

Table 3: Saccharin as a Catalyst in Multicomponent Reactions

| Reaction | Aldehyde | β-Ketoester/Diketone | Amine/Urea | Catalyst Loading | Solvent | Temperature | Time | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | --- | | Biginelli Reaction | Benzaldehyde | Ethyl acetoacetate | Urea | 10 mol% | Solvent-free | 100°C | 15 min | 95 |[10] | | Paal-Knorr Pyrrole Synthesis | - | 2,5-Hexanedione | Aniline | 10 mol% | Solvent-free | 110-115°C | 5 min | 98 |[11] |

Table 4: Synthesis of Saccharin-1,2,3-triazole Conjugates via CuAAC

| Alkyne | Azide | Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| N-t-butyl-protected 6-ethynylsaccharin | Various azides | CuSO₄·5H₂O, Sodium Ascorbate | 1:1 t-BuOH:water | 45-50 | 2 h - overnight | 60-95 | [12][13] |

| Allyl saccharin | n-heptyl azide | - | DMF | Reflux | overnight | - | [5] |

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Saccharin

This protocol describes a general method for the N-alkylation of saccharin using microwave irradiation.

Materials:

-

Substituted saccharin (1 mmol)

-

Alkyl halide (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2 mmol)

-

N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

-

In a microwave reactor vessel, combine the substituted saccharin, alkyl halide, and potassium carbonate.

-

Add DMF to the reaction mixture.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 100°C for 15 minutes.

-

After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Note: For sodium saccharin, the use of K₂CO₃ is not necessary.[4]

Figure 1: Experimental workflow for the N-alkylation of saccharin.

Protocol 2: Synthesis of N-Bromosaccharin

This protocol details a green and safe method for the preparation of N-bromosaccharin.[6]

Materials:

-

Sodium saccharin (10.25 g, 50 mmol)

-

Potassium bromide (KBr) (6.00 g, 50 mmol)

-